![molecular formula C10H16Cl2N2O B3335195 1-(2-Chlorophenyl)piperazine hydrate hydrochloride CAS No. 1082699-15-7](/img/structure/B3335195.png)
1-(2-Chlorophenyl)piperazine hydrate hydrochloride
Overview
Description
1-(2-Chlorophenyl)piperazine hydrate hydrochloride is an organic compound with the chemical formula C10H13Cl2N2 · HCl . It is a white crystalline solid, soluble in water and some organic solvents . It is commonly used in medicine as a sedative and antipsychotic agent .
Synthesis Analysis
The preparation of 1-(2-Chlorophenyl)piperazine monohydrochloride can be obtained by reacting piperazine with 2-chlorobenzophenone, and then reacting with hydrochloric acid to generate hydrochloride . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The empirical formula of 1-(2-Chlorophenyl)piperazine hydrate hydrochloride is C10H13ClN2 · HCl . The molecular weight is 233.14 . The SMILES string representation is Cl [H].Clc1ccccc1N2CCNCC2 .Chemical Reactions Analysis
The key step in the synthesis of 1-(2-Chlorophenyl)piperazine includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
1-(2-Chlorophenyl)piperazine hydrate hydrochloride is a white crystalline solid . It is soluble in water and some organic solvents . The melting point is 160-163°C (dec.) (lit.) . The boiling point is 317.4°C at 760 mmHg . The flash point is 145.7°C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)piperazine;hydrate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH.H2O/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPHNGRBTQWKEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Cl.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)piperazine hydrate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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